2,3',4,6-Tetrabromodiphenyl ether
Overview
Description
2,3’,4,6-Tetrabromodiphenyl ether: is a polybrominated diphenyl ether (PBDE) with the molecular formula C12H6Br4O . It is one of the many congeners of PBDEs, which are widely used as flame retardants in various consumer products, including electronics, textiles, and plastics . The compound is known for its persistence in the environment and potential for bioaccumulation, raising concerns about its impact on human health and ecosystems .
Biochemical Analysis
Biochemical Properties
2,3’,4,6-Tetrabromodiphenyl ether plays a significant role in biochemical reactions, particularly as an endocrine disruptor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to affect the activity of enzymes such as manganese peroxidase (MnP) and lignin peroxidase (LiP) during its biodegradation . These interactions often lead to the formation of hydroxylated metabolites, which can further interact with other biomolecules, potentially leading to toxic effects.
Cellular Effects
2,3’,4,6-Tetrabromodiphenyl ether has been found to influence various cellular processes. It can disrupt cell signaling pathways, alter gene expression, and affect cellular metabolism. For example, exposure to this compound has been shown to disrupt the development of zebrafish larvae, affecting their visual perception and bone formation . Additionally, it can induce apoptosis and inflammation in pancreatic cells, exacerbating conditions such as acute and chronic pancreatitis .
Molecular Mechanism
At the molecular level, 2,3’,4,6-Tetrabromodiphenyl ether exerts its effects through various mechanisms. It can bind to and inhibit or activate specific enzymes, leading to changes in gene expression. For instance, it has been shown to activate the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in metabolic homeostasis . This activation can lead to long-lasting changes in liver metabolism and other physiological processes.
Temporal Effects in Laboratory Settings
The effects of 2,3’,4,6-Tetrabromodiphenyl ether can change over time in laboratory settings. Studies have shown that perinatal exposure to this compound can result in long-lasting changes in liver metabolism, with significant alterations observed even weeks after the initial exposure . Additionally, its stability and degradation can vary depending on environmental conditions, which can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 2,3’,4,6-Tetrabromodiphenyl ether can vary with different dosages in animal models. For example, chronic exposure to high doses of this compound has been shown to exacerbate conditions such as pancreatitis by promoting acinar cell apoptosis and inflammation . Conversely, lower doses may not produce the same level of toxicity, highlighting the importance of dosage in assessing its impact.
Metabolic Pathways
2,3’,4,6-Tetrabromodiphenyl ether is involved in various metabolic pathways. It can be metabolized by enzymes such as MnP and LiP, leading to the formation of hydroxylated metabolites . These metabolites can further interact with other metabolic pathways, potentially leading to disruptions in metabolic flux and changes in metabolite levels.
Transport and Distribution
Within cells and tissues, 2,3’,4,6-Tetrabromodiphenyl ether is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, its lipophilic nature allows it to accumulate in adipose tissue, liver, and other organs . This distribution can have significant implications for its toxicity and long-term effects.
Subcellular Localization
The subcellular localization of 2,3’,4,6-Tetrabromodiphenyl ether can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its accumulation in the liver can lead to significant changes in liver metabolism and function . Understanding its subcellular localization is crucial for assessing its impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4,6-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions, including temperature and solvent, are optimized to achieve selective bromination at the desired positions on the diphenyl ether molecule .
Industrial Production Methods: Industrial production of 2,3’,4,6-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous bromination in reactors designed to handle large volumes of reactants and products. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,3’,4,6-Tetrabromodiphenyl ether undergoes various chemical reactions, including:
Debromination: The removal of bromine atoms, often using reducing agents like zero-valent zinc in the presence of ascorbic acid.
Common Reagents and Conditions:
Debromination: Zero-valent zinc and ascorbic acid in a methanol-water solvent system at pH 4.
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium at elevated temperatures.
Major Products Formed:
Debromination: Lower-brominated diphenyl ethers and bromide ions.
Oxidation: Hydroxylated diphenyl ethers and brominated phenols.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
Scientific Research Applications
2,3’,4,6-Tetrabromodiphenyl ether has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the environmental fate and transport of PBDEs, including their persistence, bioaccumulation, and degradation pathways.
Analytical Chemistry: Employed as a standard in the development and validation of analytical methods for detecting and quantifying PBDEs in environmental and biological samples.
Material Science: Utilized in the development of flame-retardant materials and coatings for enhanced fire safety.
Mechanism of Action
The mechanism of action of 2,3’,4,6-Tetrabromodiphenyl ether involves its interaction with various molecular targets and pathways:
Endocrine Disruption: The compound can interfere with thyroid hormone homeostasis by binding to thyroid hormone receptors and altering the expression of genes involved in thyroid hormone synthesis and metabolism.
Neurotoxicity: It affects neuronal development and function by disrupting calcium signaling and neurotransmitter release.
Immune Response: Modulates immune cell function by altering the expression of cytokines and other immune-related genes.
Comparison with Similar Compounds
2,2’,4,4’-Tetrabromodiphenyl ether (BDE-47): Another PBDE congener with similar flame-retardant properties but different bromination pattern.
2,3,4,4’-Tetrabromodiphenyl ether: Similar structure but with bromine atoms at different positions, affecting its reactivity and environmental behavior.
2,3,3’,4’-Tetrabromodiphenyl ether: Another isomer with distinct bromination pattern and properties.
Uniqueness: 2,3’,4,6-Tetrabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Its selective bromination at the 2, 3’, 4, and 6 positions makes it a valuable compound for studying the structure-activity relationships of PBDEs and their impact on health and the environment .
Properties
IUPAC Name |
1,3,5-tribromo-2-(3-bromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-2-1-3-9(4-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZNRCYNZJADTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879890 | |
Record name | BDE-69 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327185-09-1 | |
Record name | 2,3',4,6-Tetrabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327185091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-69 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',4,6-TETRABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EIZ74Z3DO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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